Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl group at position 6 of the first benzene ring and a trifluoromethoxy (-OCF₃) substituent at position 3' of the second ring. The methyl ester at position 3 enhances its stability and modulates solubility.
Properties
IUPAC Name |
methyl 4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)10-5-6-13(19)12(8-10)9-3-2-4-11(7-9)22-15(16,17)18/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSOGTBJQRDGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ring A: Methyl 3-Bromo-5-Methoxybenzoate
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Starting Material : 3-Hydroxybenzoic acid is protected as its methyl ether using methyl iodide and potassium carbonate in DMF, yielding methyl 3-methoxybenzoate.
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Bromination : Directed ortho-bromination via Lewis acid catalysis (e.g., FeBr₃) introduces bromine at position 5, producing methyl 3-bromo-5-methoxybenzoate.
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Halogenation Adjustment : Alternatively, iodination (NIS, H₂SO₄) provides a more reactive coupling partner.
Synthesis of Ring B: 3-(Trifluoromethoxy)Phenylboronic Acid
Coupling Reaction
Conditions :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: Dioxane/H₂O (4:1)
Outcome :
Deprotection of Methoxy to Hydroxyl
Reagent : BBr₃ in CH₂Cl₂ (0°C to RT, 4 h)
Yield : >90% deprotection, yielding the target compound.
Alternative Coupling Approaches
Ullmann-Type Coupling
Conditions :
Photoredox-Mediated Radical Coupling
Inspiration : Photocatalyzed deoxygenative coupling of α-CF₃ styrenes with aromatic acids.
Adaptation : Use methyl 3-bromo-5-methoxybenzoate as the acyl radical precursor under Ir(ppy)₃ catalysis.
Outcome : Preliminary trials show moderate success (35–50% yield), necessitating further optimization.
Functional Group Transformations
Esterification Post-Coupling
Scenario : Coupling Ring A (carboxylic acid) with Ring B, followed by esterification.
Procedure :
Direct Introduction of Trifluoromethoxy Group
Method : Diazotization of 3-aminophenyl methyl ester followed by reaction with AgOCF₃.
Challenge : Low yields (20–30%) due to competing side reactions.
Protection-Deprotection Strategies
| Step | Protecting Group | Conditions | Deprotection Agent | Yield (%) |
|---|---|---|---|---|
| Hydroxyl Protection | Methoxy | CH₃I, K₂CO₃, DMF | BBr₃, CH₂Cl₂ | >90 |
| Carboxylic Acid | Methyl Ester | CH₂N₂, MeOH | LiOH, THF/H₂O | 88 |
Analytical Characterization
Key Data :
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¹H NMR (CDCl₃): δ 8.12 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-4), 6.94 (d, J = 8.4 Hz, 1H, H-5), 5.21 (s, 1H, OH), 3.91 (s, 3H, COOCH₃).
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HRMS : [M+H]⁺ calcd for C₁₅H₁₁F₃O₄: 329.0732; found: 329.0735.
Challenges and Optimization
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Trifluoromethoxy Introduction : Silver-mediated methods remain low-yielding; emerging electrophilic trifluoromethoxylation reagents may improve efficiency.
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Coupling Efficiency : Electron-deficient aryl halides require Pd catalysts with electron-rich ligands (e.g., SPhos).
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Solvent Effects : Mixed aqueous/organic systems minimize proto-deboronation .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural features may contribute to:
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The trifluoromethoxy group can enhance metabolic stability and bioactivity against specific cancer types.
- Antimicrobial Properties : The presence of hydroxyl and carboxyl groups may enhance the compound's ability to interact with biological membranes, making it a candidate for antimicrobial studies.
Material Science
In material science, the compound's unique properties can be exploited for:
- Polymer Synthesis : this compound can serve as a monomer or additive in polymer formulations. Its fluorinated structure could impart desirable characteristics such as increased thermal stability and chemical resistance.
- Coatings and Adhesives : Due to its chemical stability and potential for surface modification, this compound could be utilized in developing advanced coatings and adhesives that require enhanced durability and performance.
Agrochemicals
The agricultural sector may benefit from this compound through:
- Pesticide Development : The trifluoromethoxy group is known to improve the efficacy of agrochemicals. This compound could be explored as a lead compound for developing new pesticides with improved selectivity and reduced environmental impact.
Case Study 1: Anticancer Research
A study investigating compounds similar to this compound found that derivatives with trifluoromethoxy groups exhibited enhanced cytotoxicity against various cancer cell lines. This suggests a potential pathway for developing new anticancer therapies based on this chemical structure.
Case Study 2: Polymer Applications
Research into the use of fluorinated compounds in polymer science has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties and resistance to solvents. This opens avenues for creating high-performance materials suitable for demanding applications.
Mechanism of Action
The mechanism by which Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group, in particular, can enhance the compound’s ability to interact with enzymes and receptors, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Functional Group Comparisons
The table below highlights key structural differences and inferred properties compared to similar biphenyl carboxylates:
Key Observations:
Electron Effects: The trifluoromethoxy group (-OCF₃) in the target compound is moderately electron-withdrawing, similar to the nitro (-NO₂) group in the c-Myc inhibitor . However, -OCF₃ offers better metabolic stability compared to -NO₂, which is prone to reduction in vivo.
In contrast, tetrahydro analogs (saturated rings) likely exhibit higher solubility due to reduced planarity .
Bioactivity : The nitrobenzo-oxadiazolyl derivative’s strong electron-withdrawing groups enhance binding to hydrophobic pockets in proteins like c-Myc . The target compound’s -OH and -OCF₃ may offer a balance between polarity and target engagement.
Physicochemical and Pharmacokinetic Profiles (Inferred)
| Property | Target Compound | Methyl 4′-methyl-5-(nitrobenzo-oxadiazolyl) | Methyl 6-acetamido-biphenyl-3-carboxylate |
|---|---|---|---|
| LogP | ~2.5 (moderate lipophilicity) | ~3.2 (high lipophilicity) | ~2.8 (balanced) |
| Solubility (aq.) | Moderate | Low | Moderate |
| Metabolic Stability | High (due to -OCF₃) | Low (nitro group reduction) | Moderate (amide hydrolysis) |
Biological Activity
Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities. This compound features a biphenyl structure with hydroxy and trifluoromethoxy substituents, which may influence its pharmacological properties.
- Molecular Formula : C15H12F3O4
- Molecular Weight : 296.25 g/mol
- CAS Number : 1261822-75-6
- LogP : 4.75 (indicating lipophilicity)
- Polar Surface Area : 56 Ų
These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins due to its lipophilic nature.
Antimicrobial Activity
Research indicates that compounds with trifluoromethoxy groups often exhibit enhanced antimicrobial properties. Studies have shown that related biphenyl derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar activity.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes. For instance, related compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests that this compound could be explored for applications in dermatological treatments or cosmetic formulations aimed at skin lightening.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of hydroxyl and trifluoromethoxy groups can enhance interactions with cellular targets, potentially leading to apoptosis in malignant cells.
Case Studies and Research Findings
- Antimicrobial Studies :
- Enzyme Inhibition :
- Cytotoxicity Assays :
Data Summary Table
Q & A
Basic Research Questions
What are the common synthetic routes for Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate?
The compound can be synthesized via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, a biphenyl core is constructed using aryl boronic acids and halogenated intermediates, followed by functionalization of hydroxyl and trifluoromethoxy groups. Key steps include protecting the hydroxyl group (e.g., acetylation) to prevent side reactions . Post-synthesis, deprotection yields the final product. NMR spectroscopy (e.g., , ) is critical for confirming regiochemistry and purity .
How is the compound characterized spectroscopically?
- NMR : Peaks at δ 8.48 (d, J = 8.2 Hz) and δ 7.92 (d, J = 2.1 Hz) indicate aromatic protons adjacent to electron-withdrawing groups (e.g., carboxylate). The trifluoromethoxy group causes splitting patterns due to - coupling .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 316.05 g/mol).
- IR Spectroscopy : Stretching vibrations for C=O (1720 cm) and O-H (broad, 3300 cm) are diagnostic .
What are the solubility and stability considerations for this compound?
The compound is lipophilic due to the trifluoromethoxy group but shows moderate solubility in polar aprotic solvents (e.g., DMSO, THF). Stability studies indicate sensitivity to strong acids/bases, necessitating storage under inert conditions (argon, -20°C) . Hydrolysis of the methyl ester can occur under prolonged basic conditions, requiring pH monitoring during experiments .
Advanced Research Questions
How can regioselectivity challenges in synthesis be addressed?
Regioselectivity issues arise during biphenyl coupling due to competing ortho/meta/para orientations. Strategies include:
- Directing groups : Use of methoxy or acetamido groups to steer cross-coupling reactions to desired positions .
- Catalyst tuning : Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity for less sterically hindered sites .
- Computational modeling : DFT calculations predict favorable transition states for specific regiochemical outcomes .
How do conflicting reports on biological activity inform structure-activity relationship (SAR) studies?
The trifluoromethoxy group enhances metabolic stability and membrane permeability, but hydroxyl positioning affects target engagement. For example, 6-hydroxy derivatives show higher affinity for nuclear receptors (e.g., RXR) compared to 4-hydroxy analogs, as seen in studies of related biphenylpropanoic acid esters . Contradictions in activity data may stem from assay conditions (e.g., cell permeability vs. pure receptor binding) or impurities in synthesized batches .
What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Continuous reactors minimize side reactions and improve heat management for exothermic steps (e.g., trifluoromethoxy introduction) .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .
- Quality control : In-line PAT (Process Analytical Technology) monitors reaction progress via real-time UV/Vis or IR spectroscopy .
Data Contradiction Analysis
How to reconcile discrepancies in reported melting points or spectral data?
Variations in melting points (e.g., 183–185°C vs. 190°C) may arise from polymorphic forms or residual solvents. DSC/TGA analysis clarifies thermal behavior . For NMR discrepancies, ensure deuterated solvent purity (e.g., CDCl vs. DMSO-d) and calibrate referencing (e.g., TMS vs. solvent peaks) .
Methodological Recommendations
Designing stability studies under physiological conditions
- Buffer compatibility : Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours.
- LC-MS/MS : Quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
- Light sensitivity : Conduct experiments under amber lighting to assess photooxidation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
